molecular formula C7H8N2O B135995 (1-Ethoxyethylidene)malononitrile CAS No. 5417-82-3

(1-Ethoxyethylidene)malononitrile

Cat. No. B135995
CAS RN: 5417-82-3
M. Wt: 136.15 g/mol
InChI Key: BOSVWXDDFBSSIZ-UHFFFAOYSA-N
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Patent
US07498333B2

Procedure details

Triethyl orthoacetate (97 g, 0.6 mol), malononitrile (33 g, 0.5 mol) and glacial acetic acid (1.5 g) were placed in a 1 L flask equipped with a stirrer, thermometer and a Vigreux column (20×1 in.) on top of which a distillation condenser was placed. The reaction mixture was heated and ethyl alcohol began to distill when the temperature of the reaction mixture was about 85-90° C. After about 40 min., the temperature of the reaction mixture reached 140° C. Then the reaction was concentrated in a rotary evaporator to remove the low-boiling materials and the residue was crystallized from absolute alcohol to yield the pure product (62.2 g, 91%) as a light yellow solid mp 91.6° C.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1](OCC)(OCC)([O:3][CH2:4][CH3:5])[CH3:2].[C:12](#[N:16])[CH2:13][C:14]#[N:15]>C(O)(=O)C.C(O)C>[CH2:1]([O:3][C:4](=[C:13]([C:12]#[N:16])[C:14]#[N:15])[CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
33 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
1.5 g
Type
catalyst
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
DISTILLATION
Type
DISTILLATION
Details
to distill when the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was about 85-90° C
CUSTOM
Type
CUSTOM
Details
reached 140° C
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction was concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove the low-boiling materials
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from absolute alcohol

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(C)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 62.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.